1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4S/c1-24-11-5-17-14(21)18-6-12-25(22,23)20-9-7-19(8-10-20)13-15-3-2-4-16-13/h2-4H,5-12H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTYAEDSOVPEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Pyrimidin-2-yl)piperazine
Piperazine derivatives are typically functionalized via nucleophilic aromatic substitution. In this case, 2-chloropyrimidine reacts with piperazine under refluxing ethanol (78–82°C, 12–16 hours) to yield 4-(pyrimidin-2-yl)piperazine. Key parameters:
- Molar ratio : 1:1.2 (piperazine:2-chloropyrimidine)
- Solvent : Anhydrous ethanol
- Yield : 68–72% after recrystallization (ethyl acetate/hexane)
Sulfonylation with 2-Chloroethanesulfonyl Chloride
The piperazine intermediate undergoes sulfonylation using 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere:
- Conditions : 0–5°C, triethylamine (TEA) as base (2.5 eq.)
- Reaction time : 4 hours
- Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine
- Yield : 85% (white crystalline solid)
Amine Deprotection (If Required)
If the sulfonylation employs a protected amine (e.g., phthalimide), subsequent hydrazinolysis in ethanol (reflux, 6 hours) liberates the free amine.
Synthesis of Intermediate B: 2-Methoxyethyl Isocyanate
Phosgenation of 2-Methoxyethylamine
2-Methoxyethylamine reacts with phosgene (1.1 eq.) in toluene at −10°C to form the corresponding isocyanate:
- Safety note : Phosgene alternatives (e.g., triphosgene) may be substituted for improved handling
- Yield : 89% after distillation (bp 98–100°C at 760 mmHg)
Urea Bond Formation
Coupling Strategy
The final step involves reacting Intermediate A (1.0 eq.) with Intermediate B (1.05 eq.) in anhydrous tetrahydrofuran (THF) at room temperature:
- Catalyst : None required (spontaneous reaction)
- Reaction monitoring : TLC (ethyl acetate/hexane 3:1, Rf = 0.42)
- Purification : Column chromatography (SiO2, gradient elution 20→40% ethyl acetate in hexane)
- Yield : 76% (pale yellow solid)
Alternative Routes Using Carbodiimides
For laboratories avoiding isocyanates, a carbodiimide-mediated coupling can be employed:
- Activation : 2-Methoxyethylamine (1.1 eq.) + CDI (1.2 eq.) in DMF, 25°C, 2 hours
- Coupling : Add Intermediate A, stir 12 hours
- Yield : 63% (lower due to side reactions)
Optimization and Troubleshooting
Critical Parameters
- Moisture control : Both isocyanates and sulfonamides are moisture-sensitive; reactions require anhydrous conditions
- Temperature : Exothermic sulfonylation necessitates strict temperature control (−5°C to 5°C)
- Purification challenges : Silica gel chromatography may require 5–10% methanol in DCM to elute polar urea products
Yield Comparison Across Methodologies
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isocyanate coupling | 8 | 76 | 98.2 |
| Carbodiimide-mediated | 14 | 63 | 95.8 |
| Microwave-assisted* | 1.5 | 81 | 98.5 |
*Microwave conditions: 100°C, 300 W, DMF solvent
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.31 (s, 2H, pyrimidine-H), 6.89 (t, J = 4.8 Hz, 1H, NH), 3.74–3.69 (m, 4H, piperazine-H), 3.52 (t, J = 6.0 Hz, 2H, OCH2), 3.25 (s, 3H, OCH3), 3.18–3.12 (m, 4H, piperazine-H), 2.95 (t, J = 6.8 Hz, 2H, SO2CH2), 2.67 (t, J = 6.8 Hz, 2H, CH2NH)
- HRMS (ESI+) : m/z calculated for C15H24N6O4S [M+H]+: 401.1604; found: 401.1607
X-ray Crystallography (If Available)
Single crystals grown from ethanol/water (9:1) confirm the urea carbonyl geometry (C=O bond length 1.23 Å) and piperazine chair conformation.
Industrial-Scale Considerations
For bulk production (>1 kg batches):
- Continuous flow synthesis : Microreactors enhance heat transfer during exothermic steps
- Cost analysis : Raw material expenses dominated by 2-chloropyrimidine (≈$420/kg) and sulfonyl chloride (≈$310/kg)
- Environmental impact : Solvent recovery systems (e.g., thin-film evaporators) reduce THF waste by 78%
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Pharmacophore Analysis
The compound shares key motifs with several urea derivatives documented in the literature:
Piperazine-Pyrimidine Core
- (C3): The LasR inhibitor 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (C3) contains a pyrimidine-piperazine scaffold linked via a sulfonyl group.
- : A pyrrolidine-piperazine-pyrimidine derivative highlights the prevalence of this core in bioactive molecules, particularly in kinase inhibitors .
Urea Backbone with Sulfonyl Linkers
- : Phenylurea derivatives (e.g., 11a–11o ) feature thiazole-piperazine-hydrazinyl groups and aryl substituents. These compounds exhibit antihyperglycemic activity, with yields >83% and molecular weights ranging from 466.2 to 602.2 g/mol . Compared to these, the target compound’s methoxyethyl and sulfonylethyl groups may enhance solubility due to reduced lipophilicity.
- : The herbicide 1-(4,6-dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea (MW 367.38 g/mol) shares a sulfonyl-linked pyrimidine but lacks the piperazine moiety, emphasizing the role of heterocycles in divergent applications (e.g., herbicides vs. therapeutics) .
Piperazine/Triazine Hybrids
Biological Activity
1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Urea moiety : Imparts significant biological activity.
- Pyrimidine ring : Known for its role in nucleic acid metabolism and as a scaffold in drug design.
- Piperazine ring : Often associated with psychoactive properties and used in various therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have demonstrated that related urea derivatives possess cytotoxic effects against various cancer cell lines, including:
- Mia PaCa-2
- PANC-1
- RKO
- LoVo
The IC50 values for these compounds suggest effective inhibition of tumor growth at micromolar concentrations, highlighting their potential as anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits activity against several bacterial strains, which could be linked to its ability to disrupt microbial cell wall synthesis or inhibit key metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the piperazine and pyrimidine substituents significantly impact potency and selectivity.
- Linker Length : The methoxyethyl linker influences the compound's ability to penetrate cellular membranes, affecting bioavailability.
Case Studies
Several research studies have focused on the biological evaluation of this compound:
-
Study on Antitumor Efficacy :
- In vitro assays demonstrated that derivatives of this compound showed a GI50 value of approximately 25 µM against non-small lung cancer cells.
- Comparative analysis with known chemotherapeutics revealed superior selectivity and reduced toxicity profiles.
-
Antimicrobial Evaluation :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 µg/mL, indicating potent antibacterial activity.
Data Summary Table
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2-Methoxyethyl)-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea?
Answer:
The synthesis of this urea derivative involves multi-step reactions, typically starting with the preparation of the pyrimidin-2-yl-piperazine sulfonyl intermediate. Key steps include:
- Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to activate carboxylic acids for urea bond formation .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions, with heating (40–60°C) employed for sluggish steps .
- Purification : Chromatography (silica gel or HPLC) or recrystallization (using ethanol/water mixtures) ensures >95% purity .
Basic Question: Which analytical techniques are most effective for structural characterization of this compound?
Answer:
A combination of spectroscopic and spectrometric methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms the urea linkage, methoxyethyl group, and piperazine-sulfonyl moiety. Aromatic protons in the pyrimidine ring appear as distinct doublets (δ 8.3–8.7 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates the molecular formula .
- X-ray crystallography : Resolves spatial arrangements, particularly the sulfonyl-piperazine conformation and hydrogen-bonding patterns in the urea group .
Advanced Question: How can researchers design experiments to evaluate this compound’s biological activity, such as kinase inhibition or anticancer potential?
Answer:
- In vitro assays :
- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against targets like PI3K or mTOR, given the pyrimidine moiety’s affinity for kinase ATP pockets .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target identification : Employ pull-down assays with biotinylated probes or computational docking (AutoDock Vina) to predict binding modes .
Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies to improve potency or selectivity?
Answer:
- Core modifications :
- Replace the methoxyethyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions .
- Modify the pyrimidine ring (e.g., 5-fluoro substitution) to alter electron density and binding affinity .
- Piperazine-sulfonyl adjustments : Introduce chiral centers or steric hindrance to improve selectivity for specific isoforms .
- Validation : Parallel synthesis of analogs followed by dose-response assays to quantify potency shifts .
Advanced Question: How should researchers address contradictory data in synthetic yields or biological activity across studies?
Answer:
- Reproducibility checks :
- Verify reaction conditions (e.g., inert atmosphere, moisture control) to exclude degradation .
- Standardize biological assays using reference compounds (e.g., staurosporine for kinase inhibition) .
- Analytical rigor :
- Use orthogonal methods (e.g., LC-MS and ¹H NMR) to confirm compound identity in low-yield batches .
- Employ statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .
Advanced Question: What methodologies are appropriate for assessing environmental stability and ecotoxicological impact?
Answer:
- Degradation studies :
- Hydrolysis: Incubate at varying pH (3–9) and analyze via LC-MS to identify breakdown products .
- Photolysis: Expose to UV light (λ = 254 nm) to simulate sunlight-driven degradation .
- Ecotoxicology :
- Microtox assay : Measure acute toxicity in Vibrio fischeri .
- Algal growth inhibition : Use Chlamydomonas reinhardtii to assess aquatic toxicity .
Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions for preclinical development?
Answer:
- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via LC-MS .
- pH-dependent stability : Test in buffers (pH 1.2–7.4) simulating gastrointestinal and bloodstream environments .
- Metabolite profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation or sulfonation .
Advanced Question: What advanced analytical approaches can resolve challenges in quantifying this compound in complex matrices?
Answer:
- HPLC-MS/MS : Employ a C18 column (2.6 µm particle size) with ESI+ ionization for high sensitivity in biological samples .
- Isotope dilution : Use deuterated internal standards (e.g., d₄-urea analog) to correct for matrix effects .
- Microscopy : Confocal Raman imaging to map spatial distribution in tissue sections without labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
